Home > Products > Screening Compounds P11954 > Cholecystokinin (26-33) (free acid)
Cholecystokinin (26-33) (free acid) - 103974-46-5

Cholecystokinin (26-33) (free acid)

Catalog Number: EVT-483445
CAS Number: 103974-46-5
Molecular Formula: C49H61N9O14S2
Molecular Weight: 1064.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin is classified as a gastrointestinal hormone, primarily produced in the I cells of the duodenum and jejunum. The peptide (26-33) represents a portion of the full-length cholecystokinin molecule, which consists of multiple amino acids. The biological activity of cholecystokinin (26-33) is attributed to its interaction with specific receptors, particularly CCKB receptors, which are involved in mediating responses to food intake and digestion .

Synthesis Analysis

The synthesis of cholecystokinin (26-33) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis.

Solid-Phase Peptide Synthesis

  1. Reagents: The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids.
  2. Resin: A suitable resin, such as Wang resin or Rink amide resin, is used to anchor the first amino acid.
  3. Coupling: Each amino acid is sequentially added through coupling reactions, often facilitated by coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  4. Cleavage: After synthesizing the peptide chain, it is cleaved from the resin using trifluoroacetic acid or other cleavage cocktails.

Liquid-Phase Synthesis

Molecular Structure Analysis

Cholecystokinin (26-33) has a specific sequence of amino acids that determines its biological activity. Its molecular formula is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol.

Structural Features

  • Amino Acid Sequence: The sequence consists of 8 amino acids: Tyr-Gly-Thr-Trp-Asp-Phe-Val-Ala.
  • Conformation: The conformation can be analyzed using techniques like Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, revealing that it adopts a specific three-dimensional structure crucial for receptor binding .
Chemical Reactions Analysis

Cholecystokinin (26-33) undergoes various chemical reactions that are relevant to its function:

  1. Receptor Binding: The primary reaction involves binding to CCKB receptors, which triggers intracellular signaling pathways.
  2. Degradation: Enzymatic degradation occurs through peptidases that hydrolyze peptide bonds, leading to inactive fragments.
  3. Modification: Potential post-translational modifications may occur, impacting its stability and activity .
Mechanism of Action

The mechanism of action for cholecystokinin (26-33) primarily involves its interaction with CCKB receptors located in the brain and gastrointestinal tract.

  1. Receptor Activation: Upon binding to CCKB receptors, it activates G-proteins that initiate signaling cascades.
  2. Physiological Effects: This activation leads to various physiological responses such as increased digestive enzyme secretion from the pancreas and enhanced bile production from the liver.
  3. Neurotransmission: It also plays a role in neurotransmission related to satiety and appetite control .
Physical and Chemical Properties Analysis

Cholecystokinin (26-33) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stability can vary depending on pH and temperature; typically stable at physiological pH but sensitive to extreme conditions.
  • Melting Point: Specific melting points are not commonly reported but can be determined during synthesis .
Applications

Cholecystokinin (26-33) has several scientific applications:

  1. Research Tool: Used in neurobiology studies to explore appetite regulation mechanisms.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in treating obesity and related metabolic disorders.
  3. Diagnostic Marker: Potential use as a biomarker for gastrointestinal disorders due to its role in digestive processes .
Introduction to Cholecystokinin (26-33) (Free Acid) in Neuroendocrine Research

Historical Context and Discovery of CCK Fragments in Gastrointestinal Physiology

The identification of cholecystokinin (CCK) fragments represents a pivotal advancement in gastrointestinal endocrinology. In 1928, physiologists A.C. Ivy and E. Oldberg identified a duodenal substance that stimulated gallbladder contraction, naming it "cholecystokinin" (from Greek: chole = bile, kystis = bladder, kinin = to move) [1] [4]. This discovery occurred against the backdrop of the emerging hormone concept pioneered by Bayliss and Starling, establishing blood-borne chemical messengers as complementary to neuronal regulation [1]. For decades, pancreozymin (a stimulator of pancreatic enzyme secretion) was considered a separate hormone until Viktor Mutt and J.E. Jorpes demonstrated in the 1970s that cholecystokinin and pancreozymin activities resided in a single molecular entity – a 33-amino acid peptide (CCK-33) [1] [9]. This unification resolved longstanding confusion in gut hormone physiology and paved the way for fragment studies.

The structural characterization of CCK-33 in 1968 revealed its C-terminal pentapeptide identity with gastrin (Gly-Trp-Met-Asp-Phe-NH₂), explaining some functional overlaps [1] [4]. Subsequent research identified shorter active fragments, including the octapeptide CCK-8 (CCK 26-33 amide; Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) as the minimal fully active sequence [8] [9]. During these investigations, the free acid variant (CCK 26-33 free acid; Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-OH) emerged as a naturally occurring or synthetically accessible molecular species lacking the C-terminal amidation – a critical modification for receptor activation. This variant provided researchers with a tool to probe structure-activity relationships in CCK signaling pathways [8].

Table 1: Key Historical Milestones in CCK Fragment Research

YearDiscoveryKey ResearchersSignificance
1928Identification of gallbladder-contracting factor "Cholecystokinin"Ivy & OldbergFirst evidence of hormonal regulation of gallbladder function
1943Discovery of "Pancreozymin" stimulating pancreatic enzyme secretionHarper & RaperRecognition of separate duodenal activity
1968Structural determination of CCK-33Mutt & JorpesUnified CCK and pancreozymin activities
1970sIdentification of CCK-8 as minimal fully active sequenceMultiple groupsEstablished core bioactive domain
1980sCharacterization of free acid variant (CCK 26-33 free acid)Multiple groupsProvided tool for studying amidation importance

Role of Post-Translational Processing in Generating Bioactive CCK Isoforms

The generation of bioactive CCK peptides, including CCK (26-33), involves sophisticated cell-specific post-translational processing of a 115-amino acid precursor, preprocholecystokinin [2] [9]. This precursor undergoes proteolytic cleavage at monobasic and dibasic residues to yield peptides of varying lengths: CCK-58, CCK-33, CCK-22, CCK-8, and CCK-4 [2] [9]. Two enzymatic modifications are crucial for bioactivity: tyrosine sulfation at position 27 (from C-terminus) and C-terminal amidation of phenylalanine. Sulfation is essential for high-affinity binding to the CCK1 receptor (CCK1R), while amidation significantly enhances receptor binding potency and metabolic stability [2] [5] [9].

The free acid variant (CCK 26-33 free acid) represents a product where the enzymatic amidation step is incomplete or absent. This molecule retains the tyrosine residue (which may or may not be sulfated) but features a free carboxylic acid group instead of the phenylalanine amide [8] [9]. The processing occurs differently across tissues: neuronal tissues predominantly produce smaller amidated forms like CCK-8 and CCK-5, while intestinal endocrine cells (I-cells) secrete larger amidated forms (CCK-58, CCK-33, CCK-22) into the circulation [2]. The free acid variants appear in smaller quantities as processing intermediates or terminal products in specific cellular contexts.

Table 2: Post-Translational Maturation Steps for Key CCK Isoforms

Maturation StepCCK-8 (Amidated)CCK-8S (Sulfated & Amidated)CCK (26-33) Free Acid
Proteolytic CleavageYes (Prohormone convertases)YesYes
Tyrosine SulfationVariableEssential (Tyr27-SO₃)Variable
C-Terminal AmidationEssential (Phe33-NH₂)Essential (Phe33-NH₂)Absent (Phe33-COOH)
Primary BioactivityFull agonist at CCK receptorsHigh potency agonistWeak/partial agonist or antagonist
Metabolic StabilityModerateHighReduced (renal clearance)

Comparative Significance of CCK (26-33) vs. Sulfated and Amidated Variants

The biological significance of CCK (26-33) free acid is best understood through comparative receptor pharmacology with its sulfated and amidated counterparts. Sulfated and amidated CCK-8 (CCK-8S) exhibits nanomolar affinity for CCK1 receptors (CCK1R), mediating gallbladder contraction, pancreatic enzyme secretion, gastric emptying delay, and satiety induction [3] [9]. In contrast, the free acid variant demonstrates markedly reduced receptor affinity and altered signaling efficacy:

  • Receptor Affinity and Selectivity: CCK (26-33) free acid shows >100-fold reduced affinity for CCK1R compared to CCK-8S [5] [8]. Its interaction with the CCK2 receptor (CCK2R), which binds both gastrin and CCK, is less impaired but still substantially weaker than amidated ligands. This stems from the critical role of C-terminal amidation in forming ionic interactions with residues in the receptor's binding pocket [5].
  • Functional Activity: In physiological systems, CCK (26-33) free acid acts as a partial agonist or antagonist. Chick feeding studies demonstrate that intraperitoneal injection of CCK-8S (300 nmol/kg) significantly suppresses food intake, while equivalent doses of the free acid variant show minimal or no anorexigenic effects [3]. Similarly, studies on porcine duodenal circular muscle relaxation show CCK-8S is a potent agonist, whereas the free acid form exhibits attenuated intrinsic activity [5].
  • Pancreatic Cancer Growth Studies: Research on autocrine growth regulation in pancreatic cancer reveals differential roles. While amidated gastrin peptides significantly stimulate tumor growth via CCK2R, endogenous CCK peptides (including potential free acid forms) show minimal contribution. Downregulation of gastrin mRNA expression potently inhibits tumor growth, whereas similar downregulation of CCK (including forms potentially processed to free acid variants) does not affect proliferation, suggesting limited autocrine significance of non-amidated CCK forms in oncogenesis [6].
  • Research Utility: Precisely due to its reduced bioactivity, CCK (26-33) free acid serves as a valuable pharmacological tool. It competes with endogenous amidated CCK peptides for receptor binding without eliciting full activation, allowing researchers to probe CCK-dependent pathways. Its structure enables studies on the structural determinants of CCK receptor activation and the role of post-translational modifications in peptide hormone function [5] [8].

Table 3: Comparative Receptor Affinity and Functional Activity of CCK Variants

ParameterCCK-8S (Sulfated & Amidated)CCK-8 (Amidated, Non-Sulfated)CCK (26-33) Free Acid (Non-Sulfated)
CCK1R Affinity (Kd nM)0.1 - 1.010 - 100>1000
CCK2R Affinity (Kd nM)1 - 51 - 550 - 200
Gallbladder Contraction (EC₅₀)Low nMHigh nMInactive
Pancreatic Enzyme Secretion (EC₅₀)Low nMHigh nMInactive
Satiety Induction (Anorexigenic Effect)Potent (Chicks, Mammals)ModerateWeak/Absent
Primary Receptor InteractionFull agonistPartial agonistWeak partial agonist/Antagonist
Research ApplicationPhysiological agonistProbe sulfation importanceProbe amidation importance/antagonist

The structural core of CCK (26-33) free acid – Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-OH – retains the sequence necessary for fundamental molecular recognition but lacks the crucial C-terminal amide group. This renders it a biologically attenuated CCK isoform compared to its amidated counterparts. Its significance lies primarily in its utility as a defined molecular probe for dissecting the contribution of C-terminal amidation to CCK signaling in neuroendocrine pathways and gastrointestinal physiology, rather than as a major physiological mediator itself [5] [8] [9].

Properties

CAS Number

103974-46-5

Product Name

Cholecystokinin (26-33) (free acid)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C49H61N9O14S2

Molecular Weight

1064.2 g/mol

InChI

InChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

PUZFEBZBSNCBNS-YRVFCXMDSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.